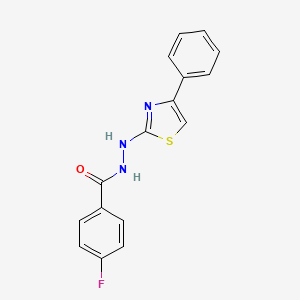

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

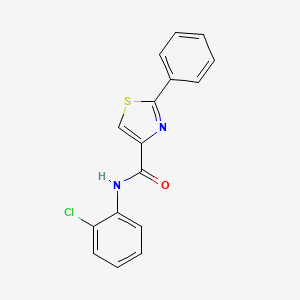

“4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” is an organic compound with the molecular formula C16H12FN3OS . It belongs to the class of organic compounds known as salicylic acids . This compound is not intended for human or veterinary use and is for research use only.

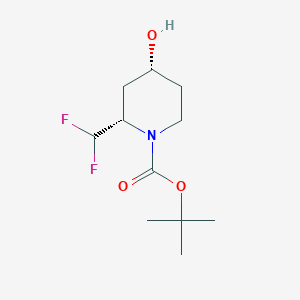

Molecular Structure Analysis

The molecular structure of “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” consists of a thiazole ring attached to a phenyl ring and a benzohydrazide group . The compound has a molecular weight of 313.35.Physical And Chemical Properties Analysis

“4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” is a solid compound . It has a molecular weight of 313.36 and a mono-isotopic mass of 313.068512 Da .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

The compound exhibits high in vitro antifungal activities against pathogenic fungi such as Candida, Aspergillus, Cryptococcus, and Dermatophytes . This makes it a potential candidate for the development of new antifungal drugs.

Antimicrobial Applications

Thiazole derivatives, which include “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide”, have been found to exhibit antimicrobial properties . This suggests potential applications in the treatment of various microbial infections.

Antioxidant Applications

Thiazole compounds have been found to act as antioxidants . This suggests that “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” could potentially be used in the prevention of diseases caused by oxidative stress.

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have been found to exhibit analgesic and anti-inflammatory properties . This suggests potential applications of “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” in pain management and inflammation treatment.

Antiviral Applications

Thiazole compounds have been found to exhibit antiviral properties . This suggests that “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” could potentially be used in the treatment of viral infections.

Neuroprotective Applications

Thiazole compounds have been found to exhibit neuroprotective properties . This suggests potential applications of “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” in the treatment of neurodegenerative diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Thiazole derivatives, such as “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide”, have shown potential in various medicinal applications, including as anticancer, antifungal, anti-inflammatory, antihypertensive, anti-HIV, anticonvulsant, and antidiabetic agents . Therefore, compounds with a structure similar to “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” may provide new insights for antifungal drug development .

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, including analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c17-13-8-6-12(7-9-13)15(21)19-20-16-18-14(10-22-16)11-4-2-1-3-5-11/h1-10H,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIXPKNHIKVRFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B2375169.png)

![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)